Home > Products > Screening Compounds P88779 > Pasireotide ditrifluoroacetate
Pasireotide ditrifluoroacetate -

Pasireotide ditrifluoroacetate

Catalog Number: EVT-256429
CAS Number:
Molecular Formula: C62H68F6N10O13
Molecular Weight: 1275.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .
Overview

Pasireotide ditrifluoroacetate is a synthetic cyclic hexapeptide that acts as a somatostatin analogue. It is primarily used in the treatment of conditions such as acromegaly and Cushing's disease, where it inhibits the secretion of various hormones through its action on somatostatin receptors. This compound is marketed under the name Signifor and is available in different salt forms, including pasireotide diaspartate and pasireotide embonate .

Source and Classification

Pasireotide is classified as a somatostatin receptor ligand, specifically targeting multiple somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR5) with varying affinities. Its structural design incorporates synthetic amino acids, enhancing its therapeutic efficacy compared to earlier somatostatin analogues like octreotide .

Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide ditrifluoroacetate involves solid-phase peptide synthesis, which typically includes several key steps:

  1. Starting Materials: The synthesis begins with commercially available amino acids.
  2. Peptide Bond Formation: The DIC/HOBt method is often employed for creating peptide bonds, ensuring the preservation of amino acid stereochemistry during synthesis .
  3. Cyclization: A crucial step in the synthesis involves cyclizing the linear precursor into its cyclic form. This is achieved through oxidation processes that promote disulfide bond formation .
  4. Purification: The final product undergoes chromatographic purification to remove impurities and confirm structural integrity.

The synthesis process has been optimized to yield high-purity pasireotide with minimal by-products, achieving over 85% purity in some cases .

Molecular Structure Analysis

Structure and Data

The molecular formula of pasireotide ditrifluoroacetate is C58H66N10O9C_{58}H_{66}N_{10}O_{9}, with a molecular weight of approximately 1047.206 g/mol. Its structure includes a cyclic hexapeptide backbone with specific substitutions that enhance its receptor binding capabilities.

  • IUPAC Name: (3S,6R,9S,12S,15S,19R,20aS)-9-(4-aminobutyl)-15-benzyl-12-{[4-(benzyloxy)phenyl]methyl}-6-[(1H-indol-3-yl)methyl]-1,4,7,10,13,16-hexaoxo-3-phenyl-icosahydropyrrolo[1,2-a]1,4,7,10,13,16-hexaazacyclooctadecan-19-yl N-(2-aminoethyl)carbamate .

The structure features multiple functional groups that facilitate binding to somatostatin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pasireotide undergoes various chemical reactions during its synthesis and metabolic processes:

Mechanism of Action

Process and Data

Pasireotide exerts its pharmacological effects by binding to somatostatin receptors located on the surface of target cells:

  1. Receptor Binding: It has a high affinity for SSTR5 followed by SSTR2, SSTR3, and SSTR1. This multi-receptor targeting profile enhances its efficacy in inhibiting hormone secretion.
  2. Signal Transduction: Upon binding to these receptors, pasireotide activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase activity and reduced cyclic adenosine monophosphate levels.
  3. Hormonal Regulation: This results in decreased secretion of growth hormone and adrenocorticotropic hormone (ACTH), thereby controlling conditions like acromegaly and Cushing's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pasireotide is typically produced as an amorphous powder.
  • Solubility: It exhibits solubility in various solvents used during synthesis but has limited crystalline forms.

Chemical Properties

  • Stability: Pasireotide is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported due to its amorphous nature.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are employed for quality control throughout the synthesis process to ensure purity and identify any degradation products .

Applications

Scientific Uses

Pasireotide ditrifluoroacetate has significant clinical applications:

  1. Acromegaly Treatment: It is used to manage acromegaly by reducing growth hormone levels when other treatments are ineffective.
  2. Cushing's Disease Management: Effective in patients with Cushing's disease who are not candidates for surgery or have relapsed after surgery.
  3. Research Applications: Investigated for potential use in other endocrine disorders due to its receptor-targeting capabilities.

Properties

Product Name

Pasireotide ditrifluoroacetate

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.